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Abstract

Inotersen (formerly IONIS-TTRRX), marketed as Tegsedi®, is a second-generation 2'-O-
methoxyethyl (2'-MOE) modified antisense oligonucleotide (ASO) that represents a significant
advancement in the treatment of hereditary transthyretin-mediated amyloidosis (hATTR) with
polyneuropathy. This technical guide provides an in-depth overview of the discovery,
development, and mechanism of action of Inotersen. It details the preclinical and pivotal
clinical studies that established its efficacy and safety profile, leading to its regulatory approval.
This document includes comprehensive data from the Phase 3 NEURO-TTR trial, detailed
experimental methodologies, and visualizations of key pathways and processes to serve as a
valuable resource for researchers and professionals in the field of drug development.

Introduction to Hereditary Transthyretin-Mediated
Amyloidosis (hATTR)

Hereditary transthyretin-mediated amyloidosis is a rare, progressive, and fatal autosomal
dominant disorder caused by mutations in the transthyretin (TTR) gene.[1][2] The TTR protein,
primarily synthesized in the liver, functions as a transporter for thyroxine and retinol (vitamin A).
Mutations in the TTR gene lead to the production of unstable TTR proteins that misfold and
aggregate into amyloid fibrils.[3] These amyloid deposits accumulate in various tissues and
organs, including the peripheral nerves, heart, gastrointestinal tract, and kidneys, leading to a
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multisystemic disease.[1][3] The clinical presentation of hATTR is heterogeneous and can
include progressive sensorimotor and autonomic neuropathy, cardiomyopathy, and
nephropathy.[1][3]

Discovery and Preclinical Development of Inotersen

The development of Inotersen was driven by the need for a therapeutic agent that could
suppress the production of the pathogenic TTR protein. lonis Pharmaceuticals utilized its
proprietary antisense technology to design a drug that could specifically target the messenger
RNA (mMRNA) of the human TTR gene.[4]

Lead Optimization and Chemical Modification

Inotersen is a 20-nucleotide antisense oligonucleotide with a 2'-O-(2-methoxyethyl) (2'-MOE)
modification.[4] This chemical modification enhances the binding affinity and stability of the
ASO, increases its resistance to nuclease degradation, and improves its pharmacokinetic and
pharmacodynamic properties.[5] The specific sequence of Inotersen was optimized to bind to
a highly conserved region in the 3' untranslated region (3'-UTR) of the human TTR mRNA,
ensuring that it targets both wild-type and all known mutant forms of the TTR protein.[6]

Preclinical Pharmacology and Toxicology

Preclinical studies were conducted in various models to assess the pharmacology,
pharmacokinetics, and toxicology of Inotersen.

¢ In Vitro Studies: Inotersen demonstrated potent and dose-dependent reduction of TTR
MRNA levels in human hepatocyte cell lines (HepG2) and primary hepatocytes.[5]

¢ In Vivo Studies:

o Transgenic Mice: In human TTR transgenic mouse models, administration of Inotersen
resulted in a significant, dose-dependent reduction in hepatic TTR mRNA and circulating
TTR protein levels.[5]

o Cynomolgus Monkeys: Studies in cynomolgus monkeys, a species in which Inotersen is
pharmacologically active, also demonstrated robust and sustained reductions in liver TTR
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MRNA and plasma TTR protein concentrations following subcutaneous administration.[5]

[7]

o Toxicology: The primary toxicity observed in preclinical studies was related to the
accumulation of the ASO in the kidney's proximal tubule cells, a known class effect for ASOs.
[7] This led to proteinuria in some animal models.[8] A comprehensive toxicology program,
including chronic toxicity studies in mice, rats, and monkeys, was conducted to support
clinical development.[7] No drug-related tumors were observed in a 6-month carcinogenicity

study in transgenic rasH2 mice.[7]

Mechanism of Action

Inotersen employs an antisense mechanism to inhibit the production of the TTR protein.[9]
Upon subcutaneous administration, Inotersen distributes to the liver, where it enters
hepatocytes.[10] Inside the hepatocyte nucleus, Inotersen binds with high specificity to the
target TTR mRNA sequence.[6][10] This binding creates an RNA-DNA heteroduplex, which is a
substrate for the endogenous enzyme Ribonuclease H1 (RNase H1).[4][11] RNase H1 then
cleaves the TTR mRNA strand of the heteroduplex, leading to its degradation.[11] By
destroying the TTR mRNA, Inotersen prevents its translation into both mutant and wild-type
TTR protein, thereby reducing the circulating levels of the protein and mitigating the formation
of amyloid deposits.[9][10]
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Figure 1: Mechanism of action of Inotersen in hepatocytes.

Clinical Development

The clinical development program for Inotersen was designed to evaluate its safety,
tolerability, pharmacokinetics, and efficacy in reducing TTR protein levels and ameliorating the
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signs and symptoms of hATTR with polyneuropathy.

Phase 1 Studies

Phase 1 studies in healthy volunteers evaluated single and multiple ascending doses of
Inotersen.[5] These studies established the pharmacokinetic and pharmacodynamic profile of
the drug, demonstrating dose-dependent reductions in serum TTR levels. The safety profile
was acceptable to proceed to patient studies.[5]

Phase 3 NEURO-TTR Study (NCT01737398)

The pivotal clinical trial for Inotersen was the NEURO-TTR study, a Phase 3, randomized,
double-blind, placebo-controlled, international study conducted in 172 patients with hATTR with
polyneuropathy.[12]

» Patient Population: Eligible patients were adults (18-82 years) with a diagnosis of Stage 1
(ambulatory without assistance) or Stage 2 (ambulatory with assistance) hATTR with
polyneuropathy, a Neuropathy Impairment Score (NIS) between 10 and 130, and a
confirmed TTR mutation.[13][14]

e Randomization and Treatment: Patients were randomized in a 2:1 ratio to receive either 300
mg of Inotersen or placebo via subcutaneous injection once weekly for 65 weeks.[13]

o Primary Endpoints: The co-primary efficacy endpoints were the change from baseline in the
modified Neuropathy Impairment Score +7 (mNIS+7) and the Norfolk Quality of Life-Diabetic
Neuropathy (Norfolk QoL-DN) total score.[12]

o Key Secondary Endpoints: Key secondary endpoints included changes in the Short Form-36
(SF-36) Health Survey physical component summary score and assessments of cardiac
function in a subset of patients with cardiomyopathy.[15]
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Figure 2: Workflow of the Phase 3 NEURO-TTR clinical trial.

Modified Neuropathy Impairment Score +7 (mNIS+7): The mNIS+7 is a composite measure
of neurologic impairment specifically adapted for hATTR trials.[16][17] It includes
assessments of muscle weakness, sensory function, reflexes, and autonomic function. The
"+7" refers to seven neurophysiological tests: five nerve conduction studies (amplitudes of
ulnar, fibular, and tibial compound muscle action potentials, and ulnar and sural sensory
nerve action potentials), quantitative sensory testing (QST) for touch-pressure and heat-pain,
and heart rate response to deep breathing (HRDB).[18][19] Scores range from -22.32 to
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346.3, with higher scores indicating greater impairment.[16][20] A change of 2 points is

considered clinically meaningful.[21]

» Norfolk Quality of Life-Diabetic Neuropathy (Norfolk QoL-DN): The Norfolk QoL-DN is a 35-
item patient-reported questionnaire that assesses the impact of neuropathy on quality of life.

[15][22] It covers five domains: physical functioning/large-fiber neuropathy, activities of daily

living, symptoms, small-fiber neuropathy, and autonomic neuropathy.[23][24] Total scores

range from -4 to 136, with higher scores indicating a worse quality of life.[20]

The NEURO-TTR study enrolled a diverse patient population in terms of age, TTR mutation,

and disease severity.[9]

Characteristic

Inotersen (n=112)

Placebo (n=60)

Mean Age (years) 59.2 59.9
Male (%) 68.8 70.0
Mean Disease Duration (years) 5.3 5.3
TTR Mutation

Val30Met (%) 52.7 50.0
Non-Val30Met (%) 47.3 50.0
Disease Stage

Stage 1 (%) 67.0 68.3
Stage 2 (%) 33.0 31.7
Cardiomyopathy (%) 62.5 61.7
Mean mNIS+7 Score 79.2 74.8
Mean Norfolk QoL-DN Score 48.2 48.7

Data sourced from Benson et
al., 2018 and other
publications on the NEURO-
TTR trial.[9][13]
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The NEURO-TTR study met both of its co-primary endpoints, demonstrating a statistically
significant benefit of Inotersen over placebo.[12]

Treatment
Endpoint Inotersen Placebo Difference p-value
(95% CI)
Change from
Baseline in -19.7 (-26.4 to
+5.8 +25.5 <0.0001
mNIS+7 at Week -13.0)
66
Change from
Baseline in -11.7 (-18.3to
+0.99 +12.67 0.0006
Norfolk QoL-DN -5.1)

at Week 66

Data represents
least-squares
mean change
from baseline.
Sourced from
Benson et al.,
2018 and other
publications on
the NEURO-TTR
trial.[23]

Subgroup analyses showed that the benefits of Inotersen were observed regardless of
disease stage (Stage 1 or 2), TTR mutation type (V30M or non-V30M), or the presence of
cardiomyopathy.[1]

The most common adverse events in the Inotersen group were injection site reactions,
nausea, headache, fatigue, and pyrexia.[13] The key safety concerns identified during the trial
were thrombocytopenia and glomerulonephritis.[25]

o Thrombocytopenia: Three serious adverse events of severe thrombocytopenia (platelet
count <25 x 10°/L) were observed, including one fatal intracranial hemorrhage.[25]
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o Glomerulonephritis: Three cases of glomerulonephritis were reported in the Inotersen group.
[25]

In response to these events, an enhanced safety monitoring protocol was implemented during
the study.[3] This protocol included more frequent monitoring of platelet counts and renal
function.[3][6]

Monitoring Parameter Frequency Action

Dose interruption if <100 x
10°/L. More frequent
Platelet Count Weekly monitoring and potential
corticosteroid treatment for
further declines.[26]

Urine Protein to Creatinine

] Every 2 weeks Dose hold if 21000 mg/g.[26]
Ratio (UPCR)
Estimated Glomerular Filtration Dose hold if <45 mL/min/1.73
Every 2 weeks
Rate (eGFR) m2.[26]

The implementation of this enhanced monitoring was effective in mitigating the risk of severe
adverse events in the subsequent open-label extension study.[3]

Open-Label Extension (OLE) Study (NCT02175004)

Patients who completed the NEURO-TTR study were eligible to enroll in an open-label
extension study, where all patients received Inotersen.[3][27] Long-term data from the OLE
study, with up to 6.2 years of exposure, have shown sustained benefits in slowing disease
progression and preserving quality of life.[3][27] Patients who switched from placebo to
Inotersen in the OLE study showed a slowing of disease progression, highlighting the
importance of early treatment initiation.[3][27] No new safety signals were identified in the OLE
study.[3]

Regulatory Milestones

e Orphan Drug Designation: Inotersen received Orphan Drug Designation from the U.S. Food
and Drug Administration (FDA) and the European Medicines Agency (EMA).
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o FDA Approval: The FDA approved Inotersen (Tegsedi®) in October 2018 for the treatment of
the polyneuropathy of hereditary transthyretin-mediated amyloidosis in adults.[4]

o EMA Approval: The European Commission granted marketing authorization for Inotersen in
July 2018 for the treatment of stage 1 or 2 polyneuropathy in adult patients with hATTR.[4]

Conclusion

Inotersen is a testament to the potential of antisense technology in treating genetic disorders.
Its development from a targeted molecular design to a clinically effective therapy has provided
a valuable treatment option for patients with hATTR with polyneuropathy. The robust data from
the NEURO-TTR study and its open-label extension have demonstrated that by inhibiting the
production of both mutant and wild-type TTR protein, Inotersen can significantly slow the
progression of neuropathic impairment and preserve the quality of life for individuals living with
this devastating disease. The manageable safety profile, with appropriate monitoring, further
supports its role in the management of hATTR.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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